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Cat. No.: B10827977 Get Quote

Introduction

Tinengotinib (TT-00420) is a novel, orally active, spectrum-selective small-molecule kinase

inhibitor with potent anti-tumor activity.[1] It functions as a multi-kinase inhibitor, strongly

targeting Aurora A/B, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial

Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1

Receptor (CSF1R).[1][2][3][4] This multi-targeted approach allows Tinengotinib to

concomitantly regulate several key pathways involved in cancer cell proliferation, angiogenesis,

and immune responses.[5][6] The primary mechanism for inducing cell cycle arrest is through

the potent inhibition of Aurora A and Aurora B kinases, which are crucial for mitotic progression.

[1][2] This inhibition leads to a G2/M phase arrest in the cell cycle.[1] These application notes

provide a detailed protocol for analyzing Tinengotinib-induced cell cycle arrest in cancer cell

lines using flow cytometry with propidium iodide (PI) staining.

Data Presentation
The following table summarizes the quantitative data from a study on the effects of

Tinengotinib on the cell cycle of the triple-negative breast cancer (TNBC) cell line, HCC1806.

Cells were treated with varying concentrations of Tinengotinib for 24 hours before analysis.
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Treatment Group G0/G1 Phase (%) S Phase (%) G2/M Phase (%)

Vehicle (DMSO) 45.3 35.1 19.6

Tinengotinib (10 nM) 38.9 28.5 32.6

Tinengotinib (30 nM) 20.7 15.8 63.5

Tinengotinib (100 nM) 10.2 5.4 84.4

Data extracted from a study on HCC1806 cells, demonstrating a dose-dependent increase in

the G2/M population, indicative of cell cycle arrest at this phase.

Mandatory Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Staining Protocol

Data Acquisition & Analysis

Seed HCC1806 cells

Treat with Tinengotinib (10, 30, 100 nM) and Vehicle (DMSO) for 24h

Harvest cells (Trypsinization)

Wash cells with cold PBS

Proceed to staining

Fix cells in cold 70% Ethanol

Stain with PI/RNase solution

Acquire data on Flow Cytometer

Proceed to acquisition

Analyze cell cycle phases (e.g., FlowJo)
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Caption: Experimental workflow for analyzing Tinengotinib-induced cell cycle arrest.
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Caption: Simplified signaling pathway of Tinengotinib leading to G2/M cell cycle arrest.

Experimental Protocols
Materials and Reagents

Cell Line: HCC1806 (Triple-Negative Breast Cancer)
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Compound: Tinengotinib (TT-00420)

Vehicle: Dimethyl sulfoxide (DMSO)

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

Reagents for Cell Harvest: Phosphate-Buffered Saline (PBS), Trypsin-EDTA

Fixative: Cold 70% Ethanol

Staining Solution: Propidium Iodide (PI)/RNase Staining Buffer[2]

Protocol for Cell Cycle Analysis

This protocol is a comprehensive guide for researchers to analyze the effects of Tinengotinib
on the cell cycle of cancer cells.

1. Cell Culture and Treatment a. Culture HCC1806 cells in T-25 flasks with complete culture

medium at 37°C in a humidified atmosphere with 5% CO2. b. Seed the cells in 6-well plates at

a density that will ensure they are in the exponential growth phase and not confluent at the time

of harvest. c. Once the cells have adhered, treat them with varying concentrations of

Tinengotinib (e.g., 10 nM, 30 nM, 100 nM) and a vehicle control (DMSO) for 24 hours.[2]

2. Cell Harvesting and Fixation a. After the 24-hour incubation period, carefully aspirate the

culture medium. b. Wash the cells once with PBS. c. Add Trypsin-EDTA to detach the cells from

the plate. d. Neutralize the trypsin with complete culture medium and transfer the cell

suspension to a 15 mL conical tube. e. Centrifuge the cells at 200 x g for 5 minutes at 4°C.[7] f.

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. g. While gently

vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[7] h. Store the fixed cells

at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.[4]

3. Propidium Iodide Staining a. Centrifuge the fixed cells at 200 x g for 10 minutes at 4°C to

pellet them.[7] b. Carefully decant the ethanol. c. Resuspend the cell pellet in 3 mL of cold PBS

and transfer to a smaller tube (e.g., 12 x 75 mm).[7] d. Centrifuge again and discard the

supernatant. e. Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[2][7] This

solution contains propidium iodide to stain the DNA and RNase A to eliminate RNA, which can
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also be stained by PI. f. Incubate the cells for 15-30 minutes at room temperature, protected

from light.[7]

4. Flow Cytometry Analysis a. Analyze the stained cells on a flow cytometer (e.g., FACSCanto

II).[5] b. Use an excitation wavelength of 488 nm and collect the PI fluorescence signal in the

appropriate detector (typically around 617 nm). c. For each sample, acquire a sufficient number

of events (e.g., 10,000-20,000 cells) to ensure statistical significance. d. Use software such as

FlowJo to analyze the data.[8] Gate the single-cell population using forward scatter (FSC) and

side scatter (SSC) plots. e. Generate a histogram of PI fluorescence intensity to visualize the

cell cycle distribution. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak

will have twice the DNA content (4N), and the S phase cells will have DNA content between 2N

and 4N.[5] f. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and

G2/M) for each treatment condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10827977#flow-cytometry-analysis-of-cell-cycle-
arrest-by-tinengotinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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